![molecular formula C16H15N3OS B2741643 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide CAS No. 863593-88-8](/img/structure/B2741643.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be studied using various techniques. For instance, the interaction of Hg (II) ions with a similar compound was found to cause changes in fluorescence emission .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be determined using various analytical techniques. For instance, its molecular weight is 297.38.Aplicaciones Científicas De Investigación
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, exhibits potent antitumor properties . Researchers have demonstrated that these compounds can effectively inhibit tumor growth. Their structural similarity to purines allows for targeted interactions with biological targets, making them promising candidates for anticancer drug development.
Antibacterial Effects
Thiazolo[3,2-a]pyrimidine derivatives have shown antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . These compounds could potentially serve as leads for novel antibacterial agents.
Anti-Inflammatory Properties
The same thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them interesting candidates for managing inflammatory conditions .
Pain Therapy
Thiazoles, including derivatives of thiazolo[3,2-a]pyrimidine, play a role in pain therapy drug development . Their unique chemical properties may contribute to pain relief mechanisms.
Estrogen Receptor Ligands
Thiazole analogs, including those related to thiazolo[3,2-a]pyrimidine, can serve as estrogen receptor ligands . This property opens avenues for research in hormone-related diseases and therapies.
Functional Molecules Design
The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives allows for functionalization, enabling the design of various functional molecules . For instance, these compounds could serve as probes or ligands in biochemical studies.
Mecanismo De Acción
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide interacts with its target, PI3K, by inhibiting its activity. This compound has shown extremely strong PI3Kα inhibitory activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.
Biochemical Pathways
The compound’s action primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, thereby inhibiting the downstream mTOR pathway. This leads to reduced cell growth and proliferation.
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s action include the inhibition of cell growth and proliferation due to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to the compound’s use in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer.
Direcciones Futuras
The future directions for research on “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” could include further exploration of its potential applications in various fields, such as medicine and materials science. Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJWJCRTZZCRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


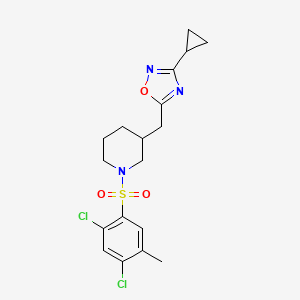
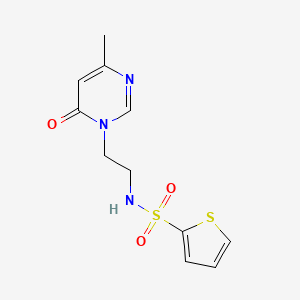

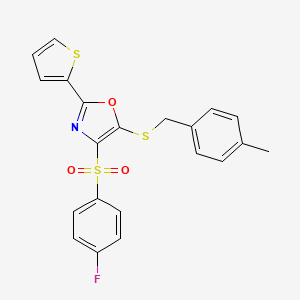
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)
![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)
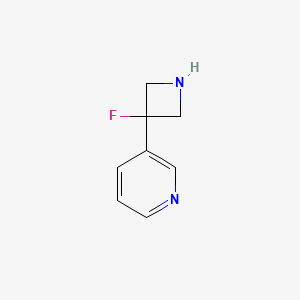
![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)
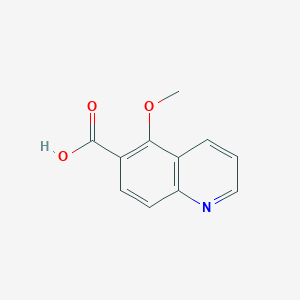
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)
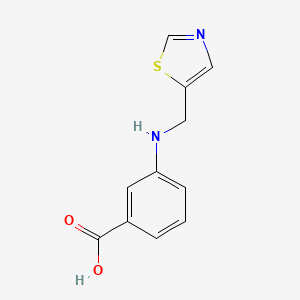
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)